Cas no 1266931-57-0 (1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid structure
1266931-57-0 structure
商品名:1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:1266931-57-0
MF:C11H19N3O2
メガワット:225.287462472916
CID:6205952
PubChem ID:55209549

1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
    • EN300-1592812
    • CS-0288493
    • 1266931-57-0
    • AKOS006225002
    • 1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
    • インチ: 1S/C11H19N3O2/c1-7(2)5-6-14-10(8(3)4)9(11(15)16)12-13-14/h7-8H,5-6H2,1-4H3,(H,15,16)
    • InChIKey: CGSQPEQXNLEXMP-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=C(C(C)C)N(CCC(C)C)N=N1)=O

計算された属性

  • せいみつぶんしりょう: 225.147726857g/mol
  • どういたいしつりょう: 225.147726857g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 243
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 68Ų

1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1592812-0.25g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
1266931-57-0
0.25g
$1012.0 2023-06-04
Enamine
EN300-1592812-0.05g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
1266931-57-0
0.05g
$924.0 2023-06-04
Enamine
EN300-1592812-0.5g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
1266931-57-0
0.5g
$1056.0 2023-06-04
Enamine
EN300-1592812-100mg
1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
1266931-57-0
100mg
$615.0 2023-09-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1359163-1g
1-Isopentyl-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
1266931-57-0 98%
1g
¥25740.00 2024-08-09
Enamine
EN300-1592812-5.0g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
1266931-57-0
5g
$3189.0 2023-06-04
Enamine
EN300-1592812-0.1g
1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
1266931-57-0
0.1g
$968.0 2023-06-04
Enamine
EN300-1592812-500mg
1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
1266931-57-0
500mg
$671.0 2023-09-23
Enamine
EN300-1592812-1000mg
1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
1266931-57-0
1000mg
$699.0 2023-09-23
Enamine
EN300-1592812-50mg
1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
1266931-57-0
50mg
$587.0 2023-09-23

1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献

1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報

1-(3-Methylbutyl)-5-(Propan-2-yl)-1H-1,2,3-Triazole-4-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 1266931-57-0, known as 1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid, has garnered significant attention in the fields of organic chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound is a derivative of the 1,2,3-triazole ring system, which is a heterocyclic aromatic compound with three nitrogen atoms in a five-membered ring. The presence of the carboxylic acid group at the 4-position of the triazole ring introduces additional functional diversity, making it a versatile molecule for various chemical modifications and biological assays.

Recent studies have highlighted the importance of heterocyclic compounds like this one in drug discovery and development. The triazole ring system is particularly valuable due to its stability and ability to participate in hydrogen bonding, which are critical for molecular recognition and binding in biological systems. The substituents on the triazole ring—specifically the 3-methylbutyl and propan-2-yl groups—play a crucial role in modulating the physical and chemical properties of the molecule, such as solubility, lipophilicity, and bioavailability.

One of the most promising applications of this compound lies in its potential as a lead molecule for the development of novel therapeutics. Researchers have explored its ability to inhibit specific enzymes or receptors involved in various disease pathways, such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have demonstrated that analogs of this compound can act as kinase inhibitors, which are essential for targeting abnormal cellular signaling pathways associated with cancer progression.

The synthesis of 1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid involves a multi-step process that typically begins with the preparation of the triazole core. This is often achieved through the copper-catalyzed azide–alkyne cycloaddition (CuAAC) reaction, a widely used method in click chemistry for constructing triazole rings efficiently. Subsequent steps involve functionalization of the triazole ring with the desired substituents using techniques such as alkylation or acylation to introduce the carboxylic acid group.

In terms of structural characterization, modern analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the identity and purity of this compound. High-resolution mass spectrometry (HRMS) has been particularly useful for determining the exact molecular formula and confirming the absence of impurities or byproducts.

From an environmental standpoint, there is growing interest in understanding the fate and transport of such compounds in natural systems. Studies have shown that heterocyclic compounds like this one can undergo various degradation pathways under environmental conditions, including photolysis and microbial degradation. Understanding these processes is crucial for assessing their potential impact on ecosystems and ensuring sustainable chemical practices.

Looking ahead, advancements in computational chemistry are expected to further enhance our understanding of this compound's properties and behavior at the molecular level. Techniques such as molecular docking simulations can provide insights into how this molecule interacts with target proteins or enzymes at atomic resolution. This information is invaluable for guiding further optimization efforts aimed at improving its therapeutic potential.

In conclusion, 1-(3-methylbutyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid represents a fascinating example of how modern organic chemistry can contribute to innovative solutions in drug discovery and materials science. With ongoing research into its synthesis methods, biological activities, and environmental impact, this compound continues to be a subject of intense scientific interest.

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